Tert-butyl (2S,4S)-2-(azidomethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S,4S)-2-(azidomethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with azidomethyl and methoxymethyl groups The tert-butyl group is attached to the nitrogen atom of the pyrrolidine ring, providing steric hindrance and influencing the compound’s reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,4S)-2-(azidomethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the synthesis of the pyrrolidine ring, followed by the introduction of the azidomethyl and methoxymethyl groups. The tert-butyl group is then introduced via a tert-butyl esterification reaction.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate diamine and a carbonyl compound under acidic or basic conditions.
Azidomethyl Group Introduction: The azidomethyl group can be introduced via nucleophilic substitution reactions using azide sources such as sodium azide.
Methoxymethyl Group Introduction: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base.
Tert-butyl Esterification: The final step involves the esterification of the pyrrolidine nitrogen with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,4S)-2-(azidomethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form nitro or nitrile derivatives.
Reduction: The azidomethyl group can be reduced to form amines.
Substitution: The methoxymethyl group can be substituted with other nucleophiles.
Hydrolysis: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Hydrolysis: Acidic or basic hydrolysis conditions can be applied.
Major Products
Oxidation: Nitro or nitrile derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acid derivative.
Scientific Research Applications
Tert-butyl (2S,4S)-2-(azidomethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential as a prodrug or drug delivery agent due to its ability to undergo selective chemical transformations.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl (2S,4S)-2-(azidomethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In bioorthogonal chemistry, the azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reaction is highly selective and occurs under mild conditions, making it suitable for biological applications. The tert-butyl group provides steric protection, enhancing the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S,4S)-2-(hydroxymethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of an azidomethyl group.
Tert-butyl (2S,4S)-2-(aminomethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate: Similar structure but with an aminomethyl group instead of an azidomethyl group.
Tert-butyl (2S,4S)-2-(bromomethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate: Similar structure but with a bromomethyl group instead of an azidomethyl group.
Uniqueness
Tert-butyl (2S,4S)-2-(azidomethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for bioorthogonal chemistry applications. The combination of the azidomethyl and methoxymethyl groups, along with the steric protection provided by the tert-butyl group, makes this compound particularly versatile and valuable in various scientific research fields.
Properties
IUPAC Name |
tert-butyl (2S,4S)-2-(azidomethyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O3/c1-12(2,3)19-11(17)16-7-9(8-18-4)5-10(16)6-14-15-13/h9-10H,5-8H2,1-4H3/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKGXAOYHKIGDO-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN=[N+]=[N-])COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CN=[N+]=[N-])COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.